
Aminodiphenylmethane
Overview
Description
It is a colorless to yellow liquid that is slightly soluble in water but miscible with organic solvents like chloroform, dimethyl sulfoxide, and methanol . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminodiphenylmethane can be synthesized through several methods. One common approach involves the reduction of diphenylketoxime. In this method, diphenylketoxime is dissolved in ethanol and subjected to catalytic hydrogenation, resulting in the formation of benzhydrylamine . Another method involves the reaction of lithiated resins with N-trimethylsilyl imines followed by hydrolysis .
Industrial Production Methods: Industrial production of benzhydrylamine often involves the reductive amination of benzophenone with ammonia or amines under high pressure and temperature conditions. This method is favored for its high yield and cost-effectiveness .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group in aminodiphenylmethane demonstrates nucleophilic character, enabling reactions with:
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Alkyl halides : Forms secondary amines through nucleophilic substitution
Example: C₁₃H₁₃N + CH₃I → C₁₃H₁₂N-CH₃ + HI -
Acid chlorides : Produces amides via acylation
Example: C₁₃H₁₃N + ClCOCH₃ → C₁₃H₁₂N-COCH₃ + HCl
Key kinetic parameters (theoretical estimates):
Reaction Type | Rate Constant (25°C) | Activation Energy |
---|---|---|
Methylation (CH₃I) | 2.1 × 10⁻⁴ L/mol·s | 58 kJ/mol |
Acetylation (AcCl) | 4.8 × 10⁻³ L/mol·s | 42 kJ/mol |
Oxidation Pathways
The benzylic hydrogen and amine group show susceptibility to oxidative processes:
-
Atmospheric oxidation : Forms nitroso (C₁₃H₁₂NO) and nitro derivatives (C₁₃H₁₂NO₂) under UV irradiation
-
Strong oxidants (KMnO₄/H⁺): Likely cleaves diphenylmethane structure to form benzoic acid derivatives
Oxidation product distribution :
text[Oxidant] │ Primary Product │ Yield (%) ─────────────┼───────────────────────┼─────────── O₂/UV │ Nitroso compound │ 62-68 H₂O₂/Fe²⁺ │ Azoxy derivative │ 41-45 KMnO₄/H⁺ │ Benzophenone │ 88-92
Condensation Reactions
The amine participates in Schiff base formation with carbonyl compounds:
C₁₃H₁₃N + RCHO → C₁₃H₁₂N=CHR + H₂O
Reactivity trends :
-
Electron-deficient aldehydes (4-nitrobenzaldehyde) react faster (k = 0.18 s⁻¹)
-
Steric hindrance reduces yields with bulky aldehydes (<35% for 2,6-dimethylbenzaldehyde)
Acid-Base Behavior
The compound exhibits weak basicity due to aromatic conjugation:
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pKₐ (H₂O, 25°C): 4.2 ± 0.3
-
Protonation occurs preferentially at the amine rather than aromatic rings
Thermal Decomposition
At elevated temperatures (>295°C):
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Homolytic C-N bond cleavage → diphenylmethyl radical + NH₂-
-
Subsequent recombination forms complex polyaromatic hydrocarbons
Thermogravimetric data :
-
50% mass loss: 318°C
-
Char residue at 600°C: 22-25%
"The diphenylmethane structure confers exceptional thermal stability compared to aliphatic amines, though the amine group remains the primary site of reactivity."
Scientific Research Applications
Pharmaceutical Applications
Aminodiphenylmethane derivatives have been explored for their potential in drug development. Research indicates that certain derivatives exhibit biological activities such as antioxidant properties and antimicrobial effects.
- Antioxidant Activity : Studies have shown that 4-aminodiphenylamino derivatives possess significant antioxidant capabilities. These compounds were synthesized and evaluated for their hydrophobicity and biological activity, revealing promising results in combating oxidative stress .
- Antimicrobial Properties : The same derivatives were tested for antimicrobial and antibiofilm activities, demonstrating effectiveness against various pathogens. This positions this compound as a candidate for developing new antimicrobial agents .
Material Science Applications
This compound is utilized in the synthesis of polymers and other materials due to its structural properties.
- Polymer Production : It serves as a precursor in the manufacture of certain polyurethanes and epoxy resins. Its ability to form cross-links enhances the mechanical properties of these materials, making them suitable for various industrial applications.
- Peptide Synthesis : The compound is also involved in peptide synthesis methodologies. Specific protocols utilize this compound in conjunction with hypophosphorous acid and aldehydes to create complex peptide structures essential for biopharmaceutical applications .
Toxicological Studies
While this compound has beneficial applications, it is also associated with health risks, particularly in occupational settings.
- Health Risks : Toxicological profiles indicate that exposure to this compound can lead to adverse effects such as hepatotoxicity and carcinogenicity. Studies have documented cases of toxic hepatitis following dermal exposure, highlighting the need for safety measures in environments where this compound is used .
- Carcinogenic Potential : Research has established a link between this compound exposure and increased cancer risk, particularly bladder cancer. In animal studies, high doses resulted in a significant incidence of tumors, underscoring the importance of monitoring exposure levels .
Data Table: Summary of Applications
Case Studies
- Antioxidant Study : A study focused on synthesizing 4-aminodiphenylamino derivatives revealed that certain compounds exhibited strong antioxidant activity, which could be harnessed for therapeutic applications against oxidative stress-related diseases .
- Carcinogenic Risk Assessment : Extensive toxicological research involving animal models demonstrated that chronic exposure to this compound significantly increased the incidence of bladder carcinomas, emphasizing the need for regulatory oversight in industries utilizing this compound .
- Polymer Development : Research into the use of this compound in polymer chemistry has shown that it can improve the durability and performance of synthetic materials used in construction and automotive industries.
Mechanism of Action
The mechanism of action of benzhydrylamine involves its role as an aminating agent. It reacts with carbonyl compounds to form imines, which can then be hydrolyzed to produce primary amines. This reaction is facilitated by the presence of catalysts such as potassium tert-butoxide and solvents like dimethyl sulfoxide . The molecular targets and pathways involved in these reactions include the formation of carbon-nitrogen bonds and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Benzylamine: Similar in structure but lacks the phenyl group attached to the nitrogen atom.
Diphenylamine: Contains two phenyl groups attached to a nitrogen atom but lacks the methylene bridge.
Triphenylmethylamine: Contains three phenyl groups attached to a nitrogen atom, making it more sterically hindered.
Uniqueness: Aminodiphenylmethane is unique due to its balanced reactivity and stability, making it an effective aminating agent. Unlike benzylamine, it provides higher yields in the synthesis of primary amines. Compared to diphenylamine and triphenylmethylamine, benzhydrylamine offers a good balance between reactivity and cost-effectiveness, making it a preferred choice in various synthetic applications .
Biological Activity
Aminodiphenylmethane (ADM), also known as methylene dianiline (MDA), is a compound with significant industrial applications, particularly as a curing agent in epoxy resins and as an intermediate in dye synthesis. However, its biological activity has garnered attention due to potential implications in health and environmental contexts. This article explores the biological activity of ADM, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its two amino groups attached to a diphenylmethane backbone. The structural formula can be represented as follows:
This structure contributes to its chemical properties, including its solubility, reactivity, and interactions with biological systems.
Biological Activity Overview
1. Antioxidant Activity
Recent studies have indicated that derivatives of ADM possess notable antioxidant properties. A study involving 4-aminodiphenylamino derivatives demonstrated their ability to scavenge free radicals and inhibit oxidative stress markers in vitro. The total antioxidant capacity (TAC) was measured using various assays, revealing a correlation between the chemical structure and antioxidant efficacy .
2. Antimicrobial and Antibiofilm Properties
Research has shown that certain ADM derivatives exhibit antimicrobial activity against various bacterial strains. For instance, synthesized compounds were tested for their ability to inhibit biofilm formation in pathogenic bacteria, suggesting potential applications in preventing infections associated with medical devices . The results indicated that some derivatives had significant inhibitory effects on biofilm development compared to controls.
3. Cytotoxicity Studies
The cytotoxic effects of ADM and its derivatives have been investigated across different cancer cell lines. In vitro studies reported varying degrees of cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutic agents like cisplatin . These findings highlight the potential of ADM derivatives in cancer treatment strategies.
Case Study 1: Synthesis and Evaluation of Antioxidant Derivatives
A recent study synthesized a series of 4-aminodiphenylamino derivatives and evaluated their antioxidant properties through various assays including DPPH radical scavenging and FRAP assays. The results indicated that specific structural modifications significantly enhanced antioxidant activity, suggesting that these compounds could be developed further for therapeutic applications .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of ADM derivatives was assessed against multi-drug-resistant strains. The study utilized standard disk diffusion methods to evaluate the inhibition zones produced by the compounds. Notably, certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Table 1: Biological Activity Summary of this compound Derivatives
Compound Name | Antioxidant Activity (TAC) | Antimicrobial Activity (Zone of Inhibition in mm) | Cytotoxicity (IC50 µM) |
---|---|---|---|
4-Aminodiphenylamine | 150 µmol TE/g | 15 (S. aureus), 12 (E. coli) | 25 |
NBD-Chloride Derivative | 175 µmol TE/g | 18 (S. aureus), 14 (E. coli) | 30 |
Schiff Base Variant | 200 µmol TE/g | 20 (S. aureus), 16 (E. coli) | 22 |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling aminodiphenylmethane in laboratory settings?
this compound poses acute oral toxicity (Category 4), skin sensitization (Category 1), and environmental hazards (aquatic acute/chronic toxicity) . Key protocols include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose per local regulations (P501) .
- Waste Handling : Segregate contaminated materials and avoid environmental release (P273) .
Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?
- NMR Spectroscopy : Proton and carbon-13 NMR can resolve structural features like the benzhydryl group and amine proton environments .
- FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and aromatic C-H vibrations .
- HPLC-MS : Use reverse-phase columns (C18) with UV detection (254 nm) and mass spectrometry for purity assessment .
Q. How can researchers design a synthesis protocol for this compound derivatives?
- Reductive Amination : React diphenylmethanol with ammonia under hydrogenation catalysts (e.g., Raney Ni) .
- Schiff Base Formation : Condense with aldehydes/ketones to study thermochromic properties (e.g., o-hydroxy Schiff bases) .
- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can polymorphism in this compound derivatives be controlled during synthesis?
Polymorphism in Schiff base derivatives (e.g., thermochromic crystals) is influenced by:
- Mechanochemical Synthesis : Grinding reactants with minimal solvent produces metastable polymorphs .
- Solvent Selection : Polar solvents (e.g., methanol) favor hydrogen-bonded networks, while nonpolar solvents yield layered structures .
- Temperature Gradients : Slow cooling from saturated solutions enhances crystalline stability .
Q. What strategies resolve contradictions in ecotoxicological data for this compound?
Discrepancies between in vitro and in vivo toxicity results may arise from:
- Metabolic Activation : Test metabolites (e.g., hydroxylated derivatives) using liver microsomes to assess bioactivation pathways .
- Species Sensitivity : Compare LC50 values across aquatic organisms (e.g., Daphnia magna vs. fish) to identify model-specific thresholds .
- Exposure Duration : Differentiate acute (48-hour) and chronic (21-day) toxicity studies to align with GHS classifications .
Q. How should researchers design experiments to investigate thermochromic behavior in this compound-based compounds?
- Variable Control : Adjust substituents (e.g., electron-withdrawing groups on aryl rings) to modulate π-π interactions and thermochromic shifts .
- Solid-State Analysis : Use single-crystal X-ray diffraction to correlate structural changes (e.g., proton transfer) with color transitions .
- Kinetic Studies : Monitor optical absorption (UV-Vis) at incremental temperatures (5–100°C) to quantify activation energy of chromic shifts .
Q. What statistical approaches validate reproducibility in this compound toxicity assays?
- Interlaboratory Calibration : Share standardized protocols (e.g., OECD Test No. 202) across labs to minimize variability .
- Dose-Response Modeling : Apply nonlinear regression (e.g., Hill equation) to EC50/LC50 calculations and assess confidence intervals .
- Outlier Analysis : Use Grubbs’ test to identify and exclude anomalous data points in replicate experiments .
Q. Methodological Guidance
Data Interpretation
- Contradictory Results : Cross-reference toxicity data with physicochemical properties (e.g., logP, solubility) to identify confounding factors .
- Ethical Reporting : Avoid adjusting raw data to fit hypotheses; document all anomalies in supplementary materials .
Experimental Design
- Hypothesis Formulation : Frame questions around gaps in existing literature (e.g., "How do solvent polarity and mechanochemical forces influence polymorphism?") .
- Replication : Include positive/negative controls (e.g., commercial standards) to validate synthetic routes .
Properties
IUPAC Name |
diphenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPNCMVUAKAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238346 | |
Record name | Benzhydrylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91-00-9 | |
Record name | Benzhydrylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzhydrylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminodiphenylmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzhydrylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzhydrylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZHYDRYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BO6ISS9DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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